molecular formula C8H13NO2 B15071984 (5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid CAS No. 774535-21-6

(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid

Cat. No.: B15071984
CAS No.: 774535-21-6
M. Wt: 155.19 g/mol
InChI Key: VNQKBKISRGCOKY-RITPCOANSA-N
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Description

(5R,6S)-6-aminospiro[24]heptane-5-carboxylic acid is a unique compound characterized by its spirocyclic structure, which consists of a heptane ring fused with a spiro carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a carboxylic acid derivative can lead to the formation of the spirocyclic structure. Specific catalysts and solvents are often employed to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.4]heptane-5-carboxylic acid: Lacks the amino group, resulting in different chemical properties.

    6-aminospiro[2.4]heptane-5-carboxylic acid: Similar structure but different stereochemistry.

Uniqueness

(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

774535-21-6

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid

InChI

InChI=1S/C8H13NO2/c9-6-4-8(1-2-8)3-5(6)7(10)11/h5-6H,1-4,9H2,(H,10,11)/t5-,6+/m1/s1

InChI Key

VNQKBKISRGCOKY-RITPCOANSA-N

Isomeric SMILES

C1CC12C[C@H]([C@H](C2)N)C(=O)O

Canonical SMILES

C1CC12CC(C(C2)N)C(=O)O

Origin of Product

United States

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